3-(4-Nitrophenyl)benzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenyl)benzo[b]thiophene is an organic compound with the molecular formula C14H9NO2S. It is a derivative of benzothiophene, which is an aromatic heterocyclic compound containing a sulfur atom. The compound is characterized by the presence of a nitrophenyl group attached to the benzothiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)benzo[b]thiophene typically involves the reaction of benzothiophene with a nitrophenyl derivative. One common method is the aryne reaction with alkynyl sulfides, which allows for the formation of benzothiophene derivatives in a one-step intermolecular manner . The reaction conditions often include the use of catalysts such as cuprous iodide and solvents like benzene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Nitrophenyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzothiophenes.
Scientific Research Applications
3-(4-Nitrophenyl)benzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)benzo[b]thiophene involves its interaction with specific molecular targets. For instance, in anticancer research, derivatives of this compound have been shown to bind to the active site of the VEGFR2 receptor, inhibiting its activity and leading to apoptosis and cell cycle arrest in cancer cells . The compound’s effects are mediated through pathways involving kinase inhibition and modulation of cellular signaling .
Comparison with Similar Compounds
Benzothiophene: The parent compound, lacking the nitrophenyl group.
2-Phenylbenzothiophene: A derivative with a phenyl group at the 2-position.
3-Aminobenzothiophene: A derivative with an amino group at the 3-position.
Uniqueness: 3-(4-Nitrophenyl)benzo[b]thiophene is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C14H9NO2S |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-1-benzothiophene |
InChI |
InChI=1S/C14H9NO2S/c16-15(17)11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(13)14/h1-9H |
InChI Key |
QIECCVBQKDQXDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.